![molecular formula C9H11N3O2S2 B2551245 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-26-1](/img/structure/B2551245.png)
6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
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Overview
Description
Synthesis Analysis
The synthesis of related thiazole compounds involves multi-step chemical reactions. For example, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of a precursor compound using NaBH4 . This suggests that the synthesis of 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole might also involve a reduction step or other similar reactions to introduce the tert-butylsulfanyl and nitro groups onto the imidazo[2,1-b][1,3]thiazole scaffold.
Molecular Structure Analysis
The molecular structures of thiazole derivatives are often characterized by X-ray crystallography. The paper on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate reveals that the molecules associate via hydrogen-bonded dimers . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine shows intermolecular hydrogen bonds and a three-dimensional network stabilized by π...π contacts . These findings suggest that 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole may also exhibit significant intermolecular interactions, which could influence its crystalline properties and stability.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole are not directly reported, the properties of similar compounds can be indicative. For instance, the crystal structure and hydrogen bonding patterns can affect the melting point, solubility, and stability of the compound . The presence of iodine atoms in the compound discussed in paper suggests high molecular weight and density, which could also be relevant for the compound of interest if it contains heavy substituents.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial and antitubercular activities. For instance, 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles have been explored as potential backups to antitubercular drugs like pretomanid, with some compounds showing activity against tuberculosis and kinetoplastid diseases. Notably, these compounds demonstrated interesting activity against Chagas disease, although they were inactive against leishmaniasis (Thompson et al., 2017). Another study reported the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, highlighting the antitubercular activity of these compounds, with some showing lower minimum inhibitory concentration (MIC) values than standard drugs (Ramprasad et al., 2016).
Synthesis Methodologies
The synthesis of imidazo[2,1-b][1,3]thiazoles and their derivatives has been a subject of interest due to their potential applications. Research efforts have led to the development of facile and efficient synthesis methods. For example, ionic liquid-promoted one-pot synthesis has been utilized for creating thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, providing a straightforward approach to these complex molecules (Ramprasad et al., 2016).
Potential Therapeutic Applications
Several studies have investigated the therapeutic applications of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds synthesized from 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole and keto esters exhibited potent antimicrobial activities against candida strains and showed promise as anti-infectious agents (Juspin et al., 2010). Additionally, 6-phenylimidazo[2,1-b]thiazole derivatives were identified as a new type of FLT3 inhibitors, highlighting their potential as anticancer agents, particularly in the treatment of acute myeloid leukemia (AML) (Lin et al., 2015).
Mechanism of Action
Mode of Action
Imidazole and thiazole derivatives are known to interact with their targets leading to various biological effects .
Biochemical Pathways
Imidazole and thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
In silico admet predictions are often used to predict the pharmacokinetic properties of new compounds .
Result of Action
Imidazole and thiazole derivatives are known to have various effects at the molecular and cellular level, contributing to their diverse biological activities .
Future Directions
Thiazoles are a significant class of organic medicinal compounds and are used as starting materials for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Future research could focus on the development of more potent and specific analogs of thiazole-based compounds for various biological targets .
properties
IUPAC Name |
6-tert-butylsulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-9(2,3)16-6-7(12(13)14)11-4-5-15-8(11)10-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPUNIIFGKKYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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